molecular formula C10H7F2N B1435369 7-(Difluoromethyl)quinoline CAS No. 1261728-71-5

7-(Difluoromethyl)quinoline

Cat. No.: B1435369
CAS No.: 1261728-71-5
M. Wt: 179.17 g/mol
InChI Key: CPYCSVBOWJMMBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

7-(Difluoromethyl)quinoline plays a crucial role in biochemical reactions, particularly as an intermediate in the synthesis of advanced pharmaceutical compounds. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with the bromodomain of the transcriptional regulator cyclic adenosine monophosphate response element binding protein (CBP). This interaction inhibits the bromodomain, which is a promising therapeutic approach in oncology . Additionally, this compound can modulate the activity of enzymes involved in metabolic pathways, thereby affecting cellular processes and metabolic flux.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression levels of proinflammatory cytokines and chemokines, thereby playing a role in inflammatory responses . Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as the bromodomain of CBP, inhibiting its activity and thereby affecting gene expression . Additionally, this compound can participate in difluoromethylation reactions, where it forms bonds with carbon, oxygen, nitrogen, or sulfur atoms in biomolecules . These interactions can lead to enzyme inhibition or activation, further influencing cellular processes and metabolic pathways.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential effects on cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been observed to exhibit therapeutic effects, such as anti-inflammatory properties and modulation of metabolic pathways . At higher doses, it can cause toxic or adverse effects, including gastrointestinal disturbances and potential toxicity to organs such as the liver and kidneys . These dosage-dependent effects highlight the importance of careful dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can undergo hydroxylation and other transformations, leading to the formation of metabolites that can further participate in biochemical reactions . These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites, thereby affecting cellular function and homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments, where it can exert its biological effects . The interaction with transporters and binding proteins can influence its localization and accumulation within cells, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is an important factor that determines its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcriptional regulators and influence gene expression. Alternatively, it may accumulate in the cytoplasm, where it can modulate metabolic enzymes and cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Difluoromethyl)quinoline typically involves the introduction of a difluoromethyl group into the quinoline ring. One common method is the reaction of quinoline derivatives with difluoromethylating agents under specific conditions. For instance, difluoromethylation can be achieved using reagents such as difluoromethyl bromide or difluoromethyl sulfone in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 7-(Difluoromethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce partially or fully reduced quinoline derivatives .

Comparison with Similar Compounds

  • 7-(Trifluoromethyl)quinoline
  • 7-(Chloromethyl)quinoline
  • 7-(Bromomethyl)quinoline

Comparison: 7-(Difluoromethyl)quinoline is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. Compared to its trifluoromethyl and halomethyl analogs, this compound often exhibits different reactivity and selectivity in chemical reactions. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .

Properties

IUPAC Name

7-(difluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2N/c11-10(12)8-4-3-7-2-1-5-13-9(7)6-8/h1-6,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPYCSVBOWJMMBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)C(F)F)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(Difluoromethyl)quinoline
Reactant of Route 2
7-(Difluoromethyl)quinoline
Reactant of Route 3
Reactant of Route 3
7-(Difluoromethyl)quinoline
Reactant of Route 4
Reactant of Route 4
7-(Difluoromethyl)quinoline
Reactant of Route 5
7-(Difluoromethyl)quinoline
Reactant of Route 6
Reactant of Route 6
7-(Difluoromethyl)quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.